N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c1-7-18-13(22-20-7)11-6-23-14(19-11)12(21)17-5-8-2-3-9(15)4-10(8)16/h2-4,6H,5H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALPIKPPXFZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors. This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that the compound influences multiple biochemical pathways
Pharmacokinetics
The compound’s physical properties, such as its melting point, boiling point, density, and solubility, have been reported. These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound is reported to be sensitive to air, suggesting that exposure to air could affect its stability and, potentially, its efficacy
Biological Activity
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 314.31 g/mol
The biological activity of this compound is primarily attributed to its structural components, notably the thiazole and oxadiazole rings. These moieties are known for their roles in enhancing the pharmacological properties of compounds. The thiazole ring contributes to the compound's ability to interact with various biological targets, while the oxadiazole moiety is associated with increased cytotoxicity against cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC values for these compounds often fall within the micromolar range, indicating potent activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U937 | 2.41 |
Anti-Infective Properties
In addition to anticancer activity, compounds containing thiazole and oxadiazole rings have shown promise against infectious diseases. For example:
- Trypanocidal Activity : Some derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Structural modifications have been shown to enhance their trypanocidal activity significantly .
Case Studies and Research Findings
Several studies have focused on the biological activity of N-substituted thiazoles and oxadiazoles:
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted that several oxadiazole derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin when tested against leukemia cell lines .
- Thiazole as Antitumor Agents : Research indicated that thiazoles with specific substitutions could yield compounds with enhanced antiproliferative effects. The presence of electron-withdrawing groups was found to be beneficial for increasing biological activity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is C14H10F2N4O2S. The compound features a thiazole ring linked to an oxadiazole moiety, which contributes to its biological activity. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and biological efficacy.
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma (MCF7) and other tumor types with percent growth inhibitions ranging from 51% to 86% depending on the cell line tested .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer proliferation .
- Comparative Efficacy : Compared to other derivatives in the same class, this compound has shown superior activity against resistant cancer cell lines, indicating its potential as a lead compound for further development .
Antimicrobial Applications
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Studies have indicated that this compound possesses significant antibacterial and antifungal properties. It has been effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Mechanism of Antimicrobial Action : The antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes or interfere with metabolic processes critical for pathogen survival. This mechanism is particularly relevant given the rise of antibiotic resistance .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant growth inhibition in MCF7 cells (PGI = 86%) |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with MIC values lower than standard antibiotics |
| Study 3 | Mechanistic Insights | Induces apoptosis via mitochondrial pathway activation |
Q & A
Advanced Research Question
- Molecular Docking : Simulate binding poses with targets (e.g., EGFR kinase) using AutoDock Vina. Methyl-oxadiazole shows favorable π-π stacking with Phe-723 .
- QSAR Modeling : Train models on datasets of thiazole-oxadiazole derivatives to predict IC₅₀ values (R² >0.85) .
- ADMET Prediction : SwissADME estimates bioavailability (TPSA ~80 Ų) and CYP450 inhibition risks .
How to resolve contradictions in cytotoxicity data across cell lines?
Advanced Research Question
Discrepancies may stem from cell-specific metabolism or assay conditions:
- Metabolic Profiling : LC-MS/MS identifies active metabolites in resistant cell lines (e.g., glucuronidation in HepG2) .
- Hypoxia Mimetics : Test under low-oxygen conditions (1% O₂) to assess impact on potency .
- Combination Studies : Synergy with cisplatin or paclitaxel clarifies mechanisms (e.g., additive vs. antagonistic effects) .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Continuous Flow Chemistry : Reduces side reactions (e.g., oxadiazole ring-opening) by controlling residence time .
- Crystallization Optimization : Use anti-solvent addition (water/ethanol) to enhance crystal uniformity (>99% purity) .
- In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman spectroscopy .
How to design analogs to overcome resistance in target pathogens or cancer cells?
Advanced Research Question
- Resistance Mutation Mapping : Identify mutations (e.g., EGFR T790M) via NGS and design analogs with bulkier substituents .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to evade efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
